![molecular formula C10H14F2IN3 B7572594 1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7572594.png)
1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide
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Overview
Description
1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the neuronal nitric oxide synthase (nNOS) enzyme, which is involved in the production of nitric oxide (NO) in the central nervous system (CNS). This compound has been found to have a number of potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and pain management.
Mechanism of Action
The primary mechanism of action of 1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide is the inhibition of 1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide, which is responsible for the production of NO in the CNS. By inhibiting this enzyme, the compound reduces the levels of NO, which has been implicated in a number of pathological conditions. Additionally, the compound has been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide has a number of biochemical and physiological effects. It has been found to reduce the levels of oxidative stress and inflammation in the CNS, which are associated with neurodegenerative diseases. Additionally, the compound has been found to improve cognitive function and reduce pain in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide in lab experiments is its potency and selectivity for 1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide. This allows researchers to specifically target this enzyme and study its effects on various physiological processes. However, one limitation of the compound is its potential toxicity, particularly at higher doses. Careful dosing and monitoring is necessary to ensure the safety of lab animals.
Future Directions
There are a number of potential future directions for research on 1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide. One area of interest is its potential use in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, further studies are needed to fully understand the mechanisms of action of the compound and its potential side effects. Finally, the development of more potent and selective inhibitors of 1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide may lead to the discovery of new therapeutic agents for a variety of conditions.
Synthesis Methods
The synthesis of 1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide involves the reaction of 2,4-difluorobenzyl chloride with 2,3-dimethylguanidine in the presence of a base, followed by the addition of hydroiodic acid. The resulting compound is then purified through recrystallization.
Scientific Research Applications
1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide has been extensively studied for its potential therapeutic applications in a number of areas. It has been found to be particularly effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in the management of pain.
properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3.HI/c1-13-10(14-2)15-6-7-3-4-8(11)5-9(7)12;/h3-5H,6H2,1-2H3,(H2,13,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJOUNVPOLOTSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)NCC1=C(C=C(C=C1)F)F.I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide |
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